molecular formula C12H26O3Si B563331 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 CAS No. 1184976-30-4

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6

Cat. No.: B563331
CAS No.: 1184976-30-4
M. Wt: 252.459
InChI Key: BIKNFHFYZZINOG-SCPKHUGHSA-N
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Description

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 is a deuterated compound often used in organic synthesis and research. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as deuterium provides distinct signals that can be easily differentiated from hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction conditions are mild, usually conducted at room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of flow microreactor systems has been explored to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 is widely used in scientific research, including:

    Chemistry: As a reagent in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme mechanisms and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and materials

Mechanism of Action

The mechanism by which 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 exerts its effects involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

Uniqueness: 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR studies. The tert-butyldimethylsilyl group also provides enhanced stability compared to other silyl ethers, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3/i5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKNFHFYZZINOG-SCPKHUGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661843
Record name 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184976-30-4
Record name 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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